N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
Overview
Description
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to a p-toluenesulfonamide moiety, making it a versatile agent in chemical synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like chloroform or dichloromethane, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of chlorine atoms.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting cancer cells due to its alkylating properties.
Biological Research: The compound is employed in studies involving DNA alkylation and protein modification, helping to understand cellular processes and mechanisms.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide involves the alkylation of nucleophilic sites in DNA and proteins. The chloroethyl groups form covalent bonds with nucleophilic atoms such as nitrogen and oxygen in biological macromolecules, leading to cross-linking and disruption of normal cellular functions. This alkylation process is particularly effective in targeting rapidly dividing cells, making the compound useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)amine: Another alkylating agent with similar properties but different applications.
Chlorambucil: A well-known chemotherapeutic agent used in the treatment of chronic lymphocytic leukemia and other cancers.
Carmustine: An alkylating agent used in the treatment of brain tumors and lymphomas.
Uniqueness
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide stands out due to its specific structure, which combines the alkylating properties of chloroethyl groups with the stability and reactivity of the p-toluenesulfonamide moiety. This unique combination allows for targeted applications in both medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N,N-bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBBIMKLOMGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194970 | |
Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42137-88-2 | |
Record name | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42137-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 42137-88-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Bis(2-chloroethyl)-p-toluenesulphonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20194970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-bis(2-chloroethyl)-p-toluenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.598 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable synthetic application of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide?
A1: this compound serves as a key reagent in the synthesis of enantiomerically pure 1-[(4-chlorophenyl)phenylmethyl]piperazine []. This compound, a crucial intermediate in pharmaceutical development, is obtained by reacting this compound with a single enantiomer of α-(4-chlorophenyl)benzylamine. The reaction proceeds through a cyclization step, employing n-tripropylamine as both a solvent and an acid scavenger, followed by a deprotection step to yield the final product.
Q2: How is this compound synthesized?
A2: this compound can be synthesized via the reaction of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide with thionyl chloride []. This reaction proceeds in xylene, initially forming an eight-membered ring cyclic sulfite intermediate (3). Further reaction of this intermediate with thionyl chloride leads to the formation of this compound in high yield.
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